N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a benzothiazole and pyridine moiety. Benzothiazoles are known for their roles in antitumor, antimicrobial, and anti-inflammatory agents due to their ability to modulate enzyme activity and receptor binding . The pyrazole core is similarly prevalent in drug discovery, contributing to kinase inhibition and metabolic stability . The pyridine substituent may enhance solubility and bioavailability compared to purely hydrophobic analogs.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-9-14(2)18-17(10-13)27-20(23-18)25(12-15-5-4-7-21-11-15)19(26)16-6-8-22-24(16)3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKTZGAEVGLEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Comparisons
Key Observations:
Core Structure Differences :
- The target compound’s pyrazole-carboxamide core differs from the pyrazole-carboximidamides in , where the carboximidamide group (-C(=NH)NH₂) may enhance hydrogen-bonding interactions compared to the carboxamide (-CONH-) in the target .
- The triazolopyrimidine core in introduces a fused heterocyclic system, likely altering binding affinity and selectivity compared to pyrazole-based analogs .
The pyridin-3-ylmethyl substituent in the target may offer superior solubility over the benzyl group in or the halogenated aryl groups in .
Bioactivity Trends :
- Compounds in with electron-withdrawing groups (e.g., 4-chlorophenyl , 3-nitrophenyl ) demonstrated enhanced antimicrobial activity in related studies, suggesting that the target’s methyl and pyridine groups may prioritize metabolic stability over potency .
- Triazolopyrimidines () are frequently associated with kinase inhibition (e.g., JAK2, EGFR), implying that the target’s pyrazole-carboxamide scaffold might diverge in mechanism .
Research Implications and Gaps
- The target compound’s combination of pyridine and benzothiazole groups warrants further investigation into its pharmacokinetic profile, particularly regarding oral bioavailability and CNS penetration.
- Comparative studies with ’s carboximidamides could clarify the trade-offs between hydrogen-bonding capacity (imidamide vs. amide) and target engagement.
- Synthetic efforts to merge the triazolopyrimidine core () with the pyridine moiety of the target may yield hybrids with enhanced selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
